molecular formula C21H21N3O5 B2476692 (Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide CAS No. 896286-55-8

(Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide

Cat. No. B2476692
CAS RN: 896286-55-8
M. Wt: 395.415
InChI Key: LIRNDHAFGRTVHK-XGICHPGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide, also known as ENPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition

A study by Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives as corrosion inhibitors. Although the specific compound was not directly studied, related acrylamide derivatives were found effective in inhibiting corrosion in copper, particularly in nitric acid solutions. These derivatives were characterized using various spectroscopic methods and showed promise as mixed-type inhibitors, suggesting potential utility for (Z)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide in similar applications (Abu-Rayyan et al., 2022).

Antiproliferative Activity

Tanış et al. (2019) synthesized and characterized N-(4-nitrophenyl)acrylamide, a compound structurally similar to the one , and assessed its antiproliferative activity. The study found that this compound has low toxicity in cancer cells and can be used for biomedical research. This implies that this compound might also possess similar biological properties and potential for use in cancer research (Tanış et al., 2019).

Antioxidant Activity

Tumosienė et al. (2019) synthesized derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and found several to be potent antioxidants. While the specific compound was not studied, this research indicates the potential antioxidant activity of structurally related compounds, suggesting a possible area of application for this compound (Tumosienė et al., 2019).

Luminescent Coordination Polymers

Das and Biradha (2018) demonstrated the formation of coordination polymers using an acrylamide ligand for sensing nitro explosives and Fe(III) ions. The high luminescence of these polymers, due to the presence of electron-rich moieties, highlights the potential application of this compound in the development of luminescent materials for sensing and detection purposes (Das & Biradha, 2018).

Anti-Cancer Activity

Kamal et al. (2014) investigated acrylamide conjugates for their cytotoxic activity against various human cancer cell lines, indicating the potential of acrylamide derivatives in cancer treatment. Although the compound was not directly studied, this research suggests that it could be a candidate for exploration in anti-cancer drug development (Kamal et al., 2014).

properties

IUPAC Name

(Z)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-2-29-19-10-8-17(9-11-19)23-14-16(13-21(23)26)22-20(25)12-5-15-3-6-18(7-4-15)24(27)28/h3-12,16H,2,13-14H2,1H3,(H,22,25)/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRNDHAFGRTVHK-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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